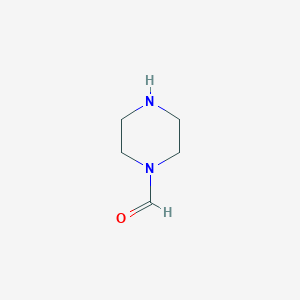

1-Formylpiperazine

Description

Properties

IUPAC Name |

piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSDTZLYNMFTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064790 | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-92-2 | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Formylpiperazine chemical properties and structure

An In-depth Technical Guide to 1-Formylpiperazine: Properties, Synthesis, and Applications

Introduction: The Versatility of a Core Scaffold

This compound, also known as piperazine-1-carbaldehyde, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and organic synthesis.[1] As a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, it possesses a unique combination of structural features and reactivity. The presence of a formyl group on one nitrogen atom and a secondary amine on the other makes it an exceptionally versatile building block.[1] This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. Its stability, ease of handling, and compatibility with a wide range of functional groups make it an invaluable intermediate in the synthesis of complex bioactive molecules, particularly those targeting neurological disorders.[1]

Molecular Structure and Conformational Dynamics

The molecular structure of this compound (C₅H₁₀N₂O) is fundamental to its chemical behavior.[2][3] The piperazine ring typically adopts a chair conformation to minimize steric strain. The formyl group (CHO) attached to one of the nitrogen atoms introduces a planar amide linkage. The orientation of this formyl group and the conformation of the piperazine ring have been subjects of spectroscopic and computational studies. Understanding these conformational preferences is critical, as they can influence the molecule's reactivity and its ability to bind to biological targets when incorporated into larger pharmaceutical agents.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various synthetic applications. It is typically a clear, colorless to light yellow liquid at room temperature.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀N₂O | [2][5] |

| Molecular Weight | 114.15 g/mol | [2][3][5] |

| CAS Number | 7755-92-2 | [2][5] |

| Appearance | Clear colorless to faintly yellow liquid | [2][4] |

| Boiling Point | 264-266 °C | [2] |

| Density | 1.107 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.512 | [2] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Water soluble |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the piperazine ring and the formyl proton. The protons on the carbons adjacent to the formylated nitrogen are typically shifted downfield compared to those adjacent to the secondary amine. The formyl proton appears as a singlet at a characteristic downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons in the piperazine ring and a characteristic downfield signal for the carbonyl carbon of the formyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine is also observable, usually in the 3200-3500 cm⁻¹ region. Vibrational spectra of this compound have been investigated to understand its conformational stability.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) corresponding to its molecular weight (114.15 g/mol ), along with characteristic fragmentation patterns of the piperazine ring.

Synthesis and Reactivity

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of piperazine with a suitable formylating agent, such as methyl formate. This reaction selectively adds a formyl group to one of the nitrogen atoms of the piperazine.

Causality in Experimental Design: The use of a simple formate ester like methyl formate is advantageous due to its availability, low cost, and the volatile nature of the methanol byproduct, which simplifies purification. The reaction is typically performed under conditions that favor mono-formylation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine in a suitable solvent like methanol.

-

Reagent Addition: Slowly add a molar equivalent of methyl formate to the piperazine solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and the methanol byproduct under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity

The reactivity of this compound is dictated by the secondary amine (N-H). This nitrogen is nucleophilic and readily undergoes reactions such as alkylation, acylation, and arylation. This allows for the straightforward introduction of a wide variety of substituents at the N-4 position, making it a pivotal intermediate in combinatorial and medicinal chemistry.[1] For instance, it can react with benzoylisothiocyanate to form 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine.

Caption: Reaction scheme for N-alkylation of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block used extensively in the synthesis of pharmaceuticals and other complex organic molecules.[1] The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those for anti-anxiety, anti-depressant, and other neurological medications.[1]

-

Neuroscience Research: Its derivatives are used in studies involving neurotransmitter systems, helping to develop treatments for a range of neurological disorders.[1]

-

Organic Synthesis: Beyond pharmaceuticals, it acts as a versatile building block, enabling chemists to construct complex molecular architectures more efficiently.[1]

-

Material Science: this compound is also employed in the creation of polymers and other advanced materials.[1]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][6][7] It may also cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[6][8] Work in a well-ventilated area or a chemical fume hood.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is noted to be air-sensitive and should be stored under an inert atmosphere.[2][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6]

References

- PrepChem. (n.d.). Synthesis of this compound hydrochloride. Retrieved from prepchem.com/synthesis-of-1-formylpiperazine-hydrochloride/

-

Capot Chemical Co., Ltd. (2012). MSDS of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Piperazinecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]

- 3. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7755-92-2 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. capotchem.cn [capotchem.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 1-Formylpiperazine from Piperazine and Formic Acid

<_ / _>

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-formylpiperazine, a crucial building block in the pharmaceutical industry. We will delve into the reaction's mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss essential safety and analytical considerations. This document is designed to offer not just a procedure, but a thorough understanding of the chemical transformations involved, empowering researchers to confidently and efficiently execute this synthesis.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its piperazine core is a common motif in drug discovery, and the formyl group serves as a versatile handle for further chemical modifications or as a protecting group for one of the nitrogen atoms in the piperazine ring.[3][4] The direct N-formylation of piperazine using formic acid represents a cost-effective and sustainable synthetic route, utilizing an easily accessible C1 source.[5][6] This method avoids the use of more hazardous or expensive formylating agents like acetic formic anhydride or chloral.[3]

Mechanistic Insights: The Chemistry of N-Formylation

The reaction between piperazine and formic acid is a classic example of N-formylation, a fundamental transformation in organic chemistry. While often considered a straightforward condensation, the underlying mechanism involves several key steps that influence reaction efficiency and product purity.

The reaction proceeds through the nucleophilic attack of a nitrogen atom of piperazine on the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable amide, this compound. The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation.[7][8]

It is important to note that while the direct formylation with formic acid is effective, related reactions like the Eschweiler-Clarke and Leuckart-Wallach reactions provide broader context to the reactivity of amines with formic acid and a carbonyl source.[9][10][11][12] The Eschweiler-Clarke reaction, for instance, utilizes formic acid and formaldehyde for the exhaustive methylation of primary or secondary amines, highlighting the role of formic acid as a hydride source in a reductive amination process.[9][13][14][15] In our case, the absence of an additional reducing agent and the inherent stability of the formamide product favor the formation of this compound.

Caption: Reaction mechanism for the N-formylation of piperazine.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure has been designed for robustness and high yield, incorporating best practices for reaction setup, monitoring, and workup.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Piperazine, anhydrous | >99% |

| Formic acid | 88-98% aqueous solution |

| Toluene | Anhydrous |

| Sodium sulfate, anhydrous | Reagent grade |

| Round-bottom flask | Appropriate size for the scale |

| Dean-Stark apparatus | To remove water azeotropically |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Rotary evaporator | |

| Standard laboratory glassware |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add piperazine (1.0 equivalent).

-

Solvent and Reagent Addition: Add toluene to the flask to create a slurry. Then, add formic acid (1.0-1.2 equivalents). The use of a slight excess of formic acid can help drive the reaction to completion.[3]

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. Toluene will form an azeotrope with the water generated during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected. This step is critical for achieving high conversion.[2][3]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the piperazine starting material is no longer visible.[3]

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for many applications.[3]

-

Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation.[7]

Caption: Experimental workflow for this compound synthesis.

Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for confirming the molecular weight of this compound and assessing its purity.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule. The spectra will show characteristic peaks for the formyl proton and the piperazine ring protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide carbonyl group, which will exhibit a strong absorption band typically in the range of 1650-1680 cm⁻¹.[18]

Safety and Handling

Both piperazine and formic acid are corrosive and require careful handling in a well-ventilated fume hood.[19][20][21]

-

Piperazine: Can cause severe skin burns and eye damage.[19] It may also cause an allergic skin reaction or asthma-like symptoms if inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22]

-

Formic Acid: Is a corrosive liquid that can cause severe burns. Inhalation of vapors can cause respiratory irritation. Handle with care and ensure adequate ventilation.

-

Toluene: Is a flammable liquid. Keep away from ignition sources.[19]

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[19][20][21]

Conclusion

The synthesis of this compound from piperazine and formic acid is a robust and efficient method for producing this valuable pharmaceutical intermediate. By understanding the reaction mechanism, adhering to a validated protocol, and employing proper analytical and safety procedures, researchers can consistently obtain high yields of a high-purity product. This guide provides the necessary technical foundation for the successful implementation of this important chemical transformation.

References

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Liang, H., & Ou, J. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

- Kim, J., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683.

- Liang, H., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering.

-

Eschweiler–Clarke reaction. (2024). In Wikipedia. Retrieved from [Link]

-

Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved from [Link]

- Reddy, K. L., et al. (2015). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Tetrahedron Letters, 56(38), 5329-5332.

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.

- Review of Modern Eschweiler–Clarke Methyl

- Formyl

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.

- Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor.

-

Leuckart reaction. (2024). In Wikipedia. Retrieved from [Link]

- Reaction conditions optimization with 1-methylpiperazine formylation by... (n.d.).

- Leuckart reaction. (n.d.). Grokipedia.

- SAFETY DATA SHEET - Piperazine. (2010). Fisher Scientific.

- SAFETY DATA SHEET - Piperazine Anhydrous. (2025). TCI Chemicals.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules.

- SAFETY DATA SHEET - Piperazine. (2025). Sigma-Aldrich.

- Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. (1997).

- Prepn. method for n-formyl piperidine and homologs thereof. (1997).

- SAFETY DATA SHEET - Piperazine. (2018). Thermo Fisher Scientific.

- Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- Analytical Methods. (n.d.). RSC Publishing.

- Prepn. method for n-formyl piperidine and homologs thereof. (1996).

- 3,4-Dibromo-2,5-Diformylthiophene. (n.d.). Organic Syntheses.

- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019).

-

1-Piperazinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.

- Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (2023).

- An efficient Fmoc-deprotection cocktail using piperazine/DBU for solid phase peptide synthesis. (n.d.). RSC Advances.

Sources

- 1. benchchem.com [benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. scispace.com [scispace.com]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google Patents [patents.google.com]

- 8. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. 1-甲醛哌嗪 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. mmbio.byu.edu [mmbio.byu.edu]

- 22. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Characterization of 1-Formylpiperazine (CAS Number: 7755-92-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the characterization data and analytical methodologies for 1-Formylpiperazine, a key chemical intermediate. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the experimental logic and protocols necessary for the robust quality assessment of this compound.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as 1-Piperazinecarboxaldehyde, is a heterocyclic compound with the CAS registration number 7755-92-2.[1][2][3][4][5][6][7][8] Its molecular structure consists of a piperazine ring N-substituted with a formyl group. This structural feature imparts specific chemical reactivity and physical properties that are critical for its application in synthesis and research.

A primary understanding of its identity is foundational. The empirical formula is C₅H₁₀N₂O, with a molecular weight of approximately 114.15 g/mol .[5][9]

Workflow for Initial Compound Verification

The following diagram outlines the logical flow for the initial verification of this compound upon receipt or synthesis.

Caption: Initial verification workflow for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7755-92-2 | [1][3][4][5][6][8][9] |

| Molecular Formula | C₅H₁₀N₂O | [5][8][9] |

| Molecular Weight | 114.15 g/mol | [5][9] |

| Appearance | Clear colorless to faintly yellow liquid | [4] |

| Boiling Point | 264-266 °C | [4][9] |

| Density | 1.107 g/mL at 25 °C | [4][9] |

| Refractive Index (n20/D) | ~1.512 | [4][9] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [4][9] |

| Solubility | Soluble in water | [9] |

| Storage Temperature | 2-8°C, under inert gas, air sensitive | [4][9] |

Section 2: Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the formyl group, restricted rotation around the C-N amide bond can lead to the observation of rotamers, which may result in peak broadening or duplication of signals for the piperazine ring protons and carbons adjacent to the formyl nitrogen, especially at lower temperatures.

¹H NMR (Proton NMR) - Expected Chemical Shifts

-

Formyl Proton (-CHO): A singlet is expected around δ 8.0 ppm . This downfield shift is characteristic of a proton attached to a carbonyl carbon.

-

Piperazine Protons (N-CH₂-): The eight protons on the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the formyl nitrogen (positions 2 and 6) are expected to appear as a multiplet around δ 3.3-3.5 ppm . The four protons on the carbons adjacent to the secondary amine (positions 3 and 5) will be shifted slightly upfield, appearing as a multiplet around δ 2.8-3.0 ppm .

-

Amine Proton (-NH-): A broad singlet is expected for the secondary amine proton. Its chemical shift is variable and depends on concentration and solvent, but typically appears between δ 1.5-2.5 ppm .

¹³C NMR (Carbon NMR) - Expected Chemical Shifts

-

Carbonyl Carbon (-CHO): The formyl carbon is expected to resonate significantly downfield, typically around δ 160-165 ppm .

-

Piperazine Carbons (N-CH₂-): The four carbon atoms of the piperazine ring will give rise to two distinct signals. The carbons adjacent to the formyl group (C2, C6) are expected around δ 40-50 ppm , while the carbons adjacent to the secondary amine (C3, C5) will be in a similar region, potentially slightly shifted.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The analysis is typically performed on a neat liquid sample using a capillary cell or Attenuated Total Reflectance (ATR).[1]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3300-3400 | N-H Stretch | Secondary Amine (Piperazine) | Medium, Broad |

| ~2940, ~2850 | C-H Stretch | Aliphatic (CH₂) | Strong |

| ~2720 | C-H Stretch | Aldehyde (Fermi resonance) | Medium to Weak |

| ~1650-1680 | C=O Stretch | Amide (Formyl group) | Strong, Sharp |

| ~1450 | C-H Bend | Aliphatic (CH₂) | Medium |

| ~1100-1300 | C-N Stretch | Amine/Amide | Medium to Strong |

The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide group around 1650-1680 cm⁻¹. The presence of the N-H stretch further confirms the piperazine structure. A study has reported detailed analysis of the IR and Raman spectra of this compound.[4][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity and structural integrity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis, as it simultaneously provides purity information (from the chromatogram) and mass data.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 114 , corresponding to the molecular weight of C₅H₁₀N₂O.[3]

-

Key Fragmentation Pattern: The fragmentation is dictated by the piperazine ring and the formyl group. Common fragments would include:

Section 3: Chromatographic Purity Assessment

For use in research and development, particularly in drug discovery, assessing the purity of this compound is critical. Chromatographic techniques are the gold standard for this purpose.

Gas Chromatography (GC)

Rationale: this compound has a suitable boiling point (264-266 °C) and thermal stability for GC analysis.[4][9] This makes GC, particularly with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, an excellent choice for purity determination and impurity profiling. Commercial grades are often specified with an assay of ≥90% or >98% by GC.[9]

Experimental Protocol: GC-MS for Purity and Identity

-

System Preparation:

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.

-

Vortex to ensure complete dissolution.

-

-

Instrumental Parameters:

-

Injector: Splitless mode, 250 °C.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

(Note: This is a starting point and must be optimized for the specific instrument and column.)

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-350 amu.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC). Purity is calculated based on the relative peak area of this compound.

-

Confirm the identity of the main peak by comparing its mass spectrum with a reference library (e.g., NIST).[3] The spectrum should show the molecular ion at m/z 114 and key fragments.

-

Identify any impurity peaks by their mass spectra to understand the impurity profile, which may include unreacted piperazine or by-products from synthesis.

-

Diagram of the Analytical Workflow

Caption: Integrated workflow for the analysis of this compound.

Section 4: Safety and Handling

A thorough understanding of the hazards associated with this compound is essential for safe laboratory practice. The Globally Harmonized System (GHS) classification provides a clear summary of its potential risks.

Table 3: GHS Hazard Information for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed.[9] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Danger | H315: Causes skin irritation.[9] |

| Serious Eye Damage/Irritation | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[9] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Danger | H335: May cause respiratory irritation.[9] |

Source: Aggregated GHS information from multiple suppliers.[1][4][9]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[4]

-

Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container under an inert atmosphere, as the compound is air sensitive.[4][9]

-

In case of contact:

References

-

PrepChem. Synthesis of this compound hydrochloride. Available from: [Link].

-

SpectraBase. 1-Piperazinecarboxaldehyde - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde. Available from: [Link].

-

NIST. 1-Piperazinecarboxaldehyde in NIST Chemistry WebBook. Available from: [Link].

-

SpectraBase. 1-Piperazinecarboxaldehyde. Available from: [Link].

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link].

-

NIST. 1-Piperazinecarboxaldehyde Phase change data. Available from: [Link].

-

Pharmaffiliates. This compound | CAS No: 7755-92-2. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17429, 1-Piperidinecarboxaldehyde. Available from: [Link].

-

Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Available from: [Link].

-

Organic Syntheses. Procedure for the synthesis of N-Formylpiperidine. Available from: [Link].

-

Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Available from: [Link].

-

NMPPDB. 1-Piperazinecarboxaldehyde. Available from: [Link].

-

Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link].

-

NIST. 1-Piperazinecarboxaldehyde. Available from: [Link].

-

Gasmet. This compound. Available from: [Link].

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link].

-

U.S. Environmental Protection Agency. 1-Piperazinecarboxaldehyde - Substance Details. Available from: [Link].

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link].

Sources

- 1. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Piperazinecarboxaldehyde [webbook.nist.gov]

- 4. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-Piperazinecarboxaldehyde [webbook.nist.gov]

- 7. gasmet.com [gasmet.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 1-甲醛哌嗪 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. scholars.direct [scholars.direct]

Introduction: The Pivotal Role of 1-Formylpiperazine in Synthetic Chemistry

An In-depth Technical Guide to 1-Formylpiperazine for Researchers and Drug Development Professionals

This compound (CAS No. 7755-92-2), also known as piperazine-1-carbaldehyde, is a heterocyclic organic compound that has emerged as a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] As a derivative of piperazine, it possesses a unique combination of structural features and reactivity that make it an invaluable building block for the synthesis of complex molecules.[1] The piperazine moiety itself is recognized as a "privileged scaffold" in drug design, frequently incorporated into therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties such as solubility, basicity, and receptor interaction.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, applications, and handling protocols for professionals in research and drug development.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. This compound is typically a colorless to slightly yellow, clear liquid under standard conditions.[1][5][6] Its key properties are summarized in the table below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₂O | [2][7][8] |

| Molecular Weight | 114.15 g/mol | [2][7][8] |

| Density | 1.107 g/mL at 25 °C | [5][8] |

| Boiling Point | 264-266 °C | [5][8] |

| Refractive Index | n20/D 1.512 | [5][8] |

| Flash Point | 102 °C (215.6 °F) | [5][6] |

| CAS Number | 7755-92-2 | [2][7][8] |

The structure consists of a piperazine ring where one of the nitrogen atoms is substituted with a formyl group. This functionalization differentiates it from its parent compound, piperazine, by modifying the nucleophilicity of the substituted nitrogen while leaving the second nitrogen available for further chemical transformations. This structural feature is central to its utility as a synthetic intermediate.

Part 2: Synthesis and Purification Protocols

The synthesis of this compound is well-documented and can be achieved through various formylating reactions. A common and efficient laboratory-scale method involves the formylation of piperazine using a suitable formylating agent. The secondary amine on the resulting this compound remains available for subsequent reactions, such as alkylation or amination, making it a versatile intermediate.[5][9]

Workflow for a Representative Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Formylation of Piperazine

This protocol describes a representative method for synthesizing this compound.

Materials:

-

Piperazine

-

Ethyl formate (or another suitable formylating agent)

-

Appropriate solvent (e.g., ethanol or toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in the chosen solvent.

-

Addition of Formylating Agent: Slowly add a molar equivalent of ethyl formate to the piperazine solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water or brine to remove any remaining water-soluble impurities.

-

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound as a clear liquid.

-

Verification: Confirm the identity and purity of the final product using analytical techniques such as GC, NMR (¹H and ¹³C), and IR spectroscopy.

Part 3: Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules and materials.[1] Its bifunctional nature allows for the strategic introduction of the piperazine scaffold into target structures.

Role in Medicinal Chemistry

The piperazine ring is a ubiquitous feature in many FDA-approved drugs, contributing to improved bioavailability and therapeutic efficacy.[3][4] this compound is a key precursor for creating these complex pharmaceutical agents. Its applications span multiple therapeutic areas:

-

Neuroscience: It is an important intermediate for synthesizing drugs targeting the central nervous system, including anti-anxiety and anti-depressant medications.[1]

-

Antiviral & Antibacterial Agents: The piperazine moiety is a common structural element in various antimicrobial, antiviral, and antimalarial drugs.[10]

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperazine scaffold to interact with specific biological targets.[3]

The following diagram illustrates how the this compound scaffold serves as a branching point for developing diverse classes of therapeutic agents.

Caption: this compound as a central scaffold in drug discovery pathways.

Other Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in:

-

Material Science: Employed in the creation of specialized polymers, where it can enhance properties like thermal stability and chemical resistance.[1]

-

Analytical Chemistry: Used in certain analytical methods for the detection and quantification of other chemical substances.[1]

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. It is classified with several GHS hazard statements.

Key Hazards: [11]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[11][12]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Face shields are recommended when there is a risk of splashing.

-

Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[12]

First Aid Measures:

-

If Swallowed: Rinse mouth with water and consult a physician immediately. Do not induce vomiting.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[11]

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] It is recommended to store at temperatures below 15°C.[6]

-

The compound is noted as being air-sensitive and should be stored under an inert gas (e.g., nitrogen or argon).[6]

-

Dispose of unused material and its container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.[11]

References

-

Synthesis of this compound hydrochloride - PrepChem.com. [Link]

-

1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem - NIH. [Link]

-

MSDS of this compound - Capot Chemical. [Link]

-

N-Formylpiperidine - Wikipedia. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [Link]

-

An evolving role of piperazine moieties in drug design and discovery - PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]

- 6. This compound | 7755-92-2 | TCI AMERICA [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound technical, = 90 GC 7755-92-2 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. An evolving role of piperazine moieties in drug design and discovery [pubmed.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Physical properties of 1-Formylpiperazine (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1-Formylpiperazine for Researchers and Drug Development Professionals

Introduction: The Significance of this compound

This compound (CAS No. 7755-92-2), also known as piperazine-1-carbaldehyde, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and material science.[1][2][3] Its piperazine core is a ubiquitous scaffold found in a multitude of FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[4] As a synthetic intermediate, this compound is instrumental in the development of pharmaceuticals targeting neurological disorders, including anti-anxiety and anti-depressant medications.[1] Its utility also extends to nanotechnology, where it is explored for creating advanced drug delivery systems and chemical sensors.[5]

Given its foundational role, a precise understanding of its physical properties is paramount for researchers in process development, formulation, and analytical sciences. This guide provides a detailed examination of two core physical constants of this compound: its boiling point and density. It moves beyond a simple recitation of values to explore the underlying chemical principles and provide robust, field-proven methodologies for their experimental verification.

Core Physical and Chemical Properties

A summary of the essential physicochemical data for this compound is presented below. These values serve as a critical baseline for any experimental or computational work involving this compound.

| Property | Value | Source(s) |

| CAS Number | 7755-92-2 | [3][6][7][8] |

| Molecular Formula | C₅H₁₀N₂O | [3][7][8][9] |

| Molecular Weight | 114.15 g/mol | [2][3][6][7] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 264-266 °C | [3][6][7] |

| Density | 1.107 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.512 | [3][6] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [6] |

Section 1: Boiling Point Analysis and Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the literature reports a high boiling point of 264-266 °C .[3][6][7]

Expertise & Causality: Understanding the High Boiling Point

This compound is a tertiary amide. The high boiling points of amides, in general, are attributed to the strong intermolecular forces arising from the polarity of the amide functional group.[10]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) within the amide structure is highly polarized, creating a significant molecular dipole. This leads to strong dipole-dipole attractions between adjacent molecules, requiring substantial thermal energy to overcome and transition into the gaseous phase.

-

Hydrogen Bonding Context: Unlike primary (R-CO-NH₂) and secondary (R-CO-NHR') amides, tertiary amides like this compound lack N-H bonds.[10][11] Consequently, they cannot act as hydrogen bond donors to form intermolecular hydrogen bonds with each other, a force that gives primary and secondary amides exceptionally high boiling points.[11][12] However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents. While its boiling point is lower than a comparable secondary amide, the potent dipole-dipole forces ensure it remains significantly higher than other functional groups of similar molecular weight.

Experimental Protocol: Boiling Point Determination via Thiele Tube

For research settings where sample volume may be limited, the Thiele tube method provides an accurate and material-sparing approach to determine boiling point.[13]

Principle: This method relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. This is observed by heating a small sample and noting the temperature at which a rapid, continuous stream of air bubbles from an inverted capillary ceases and the liquid is drawn back into the capillary upon cooling.[13]

Step-by-Step Methodology:

-

Sample Preparation: Add 0.5 mL of this compound into a small test tube (e.g., a Durham tube or a 75mm test tube).

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level. The Thiele tube is designed to ensure uniform heating via convection currents.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate. Observe the capillary tube. As the temperature rises, trapped air will expand and exit the capillary.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. Continue heating slightly (1-2 °C) beyond this point to ensure the vapor pressure of the sample has overcome the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.

-

Validation: Repeat the heating and cooling cycle two to three times to ensure the result is reproducible. Record the ambient barometric pressure, as boiling point is pressure-dependent.

Visualization: Boiling Point Determination Workflow

Caption: Experimental workflow for determining the boiling point of this compound.

Section 2: Density Analysis and Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V).[14] For this compound, the literature value is 1.107 g/mL at 25 °C .[3][6] The specification of temperature is critical, as density is temperature-dependent; for most liquids, density decreases as temperature increases.

Expertise & Causality: Ensuring Accurate Density Measurement

The trustworthiness of a density measurement hinges on the precision of two independent measurements: mass and volume.[15] The choice of instrumentation is therefore paramount. While a graduated cylinder offers a quick estimate, its lower accuracy makes it unsuitable for rigorous scientific work. For high-precision results, a volumetric flask or pycnometer is superior. The protocol below utilizes a volumetric pipette and an analytical balance, a common and highly accurate method in research laboratories.

Experimental Protocol: High-Precision Density Determination

Principle: This method directly applies the formula ρ = m/V by using a high-precision analytical balance to measure the mass of a highly accurate volume of liquid delivered by a Class A volumetric pipette.

Step-by-Step Methodology:

-

Temperature Equilibration: Place a sealed stock bottle of this compound and a beaker of deionized water in a temperature-controlled water bath set to 25.0 °C. Allow at least 30 minutes for thermal equilibrium. The thermometer used should be calibrated.

-

Mass of Empty Beaker: Place a clean, dry 50 mL beaker on an analytical balance and press the "tare" or "zero" button. Record the mass as 0.0000 g. If taring is not an option, record the mass of the empty beaker (m₁).

-

Volume Measurement: Using a pre-conditioned Class A 10 mL volumetric pipette, carefully draw the temperature-equilibrated this compound up to the calibration mark. Ensure the bottom of the meniscus is precisely on the line when viewed at eye level to avoid parallax error.[15]

-

Mass Measurement: Dispense the 10.00 mL of this compound into the tared (or pre-weighed) beaker on the analytical balance. Record the mass of the liquid (m₂). If the beaker was not tared, the mass of the liquid is (m₂ - m₁).

-

Calculation: Calculate the density using the formula: Density (ρ) = mass (g) / 10.00 (mL) .

-

Self-Validation and Trustworthiness:

-

Repetition: Clean and dry the beaker and repeat steps 2-5 at least two more times to obtain a total of three measurements.[16]

-

Analysis: Calculate the average density and the standard deviation of the three measurements. A low standard deviation indicates high precision.

-

Accuracy Check: Compare the average experimental value to the literature value (1.107 g/mL) and calculate the percent error to assess accuracy.

-

Visualization: Logic for Ensuring Data Trustworthiness

Caption: Logical framework for establishing a trustworthy density measurement.

References

-

Experiments to determine density of liquid. Doc Brown's Chemistry. [Link]

-

MSDS of this compound. Molbase. [Link]

-

This compound. Gasmet. [Link]

-

1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191. PubChem, National Institutes of Health. [Link]

-

MEASUREMENT OF DENSITY. City Tech, CUNY. [Link]

-

The Density of Liquids and Solids (Experiment). Chemistry LibreTexts. [Link]

-

Determining the density of solids and liquids. The Lab Activity. YouTube. [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

-

Chem 501 Inquiry Project - Amides. Leslie C. Anderson. [Link]

-

Amides - Organic Chemistry. Science Ready. [Link]

-

N-Formylpiperidine. Wikipedia. [Link]

-

Physical Properties of Amides. Chemistry LibreTexts. [Link]

-

Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

-

1-Formyl piperazine. CHEMICAL POINT. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound technical, = 90 GC 7755-92-2 [sigmaaldrich.com]

- 7. gasmet.com [gasmet.com]

- 8. scbt.com [scbt.com]

- 9. capotchem.cn [capotchem.cn]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-Formylpiperazine in Organic Solvents: A Technical Guide to Theory, Estimation, and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Profile and Structural Analysis of 1-Formylpiperazine

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in solution. This compound is a derivative of piperazine, featuring a formyl group attached to one of the nitrogen atoms.[2][3] This structural feature is critical to its solubility characteristics.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | PubChem[2] |

| Molecular Weight | 114.15 g/mol | PubChem[2], Sigma-Aldrich |

| Appearance | Clear colorless to faintly yellow liquid | ChemicalBook[3], TCI America[4] |

| Boiling Point | 264-266 °C | Sigma-Aldrich, ChemicalBook[3] |

| Density | ~1.107 g/mL at 25 °C | Sigma-Aldrich, ChemicalBook[3] |

| Refractive Index | n20/D ~1.512 | Sigma-Aldrich, ChemicalBook[3] |

| pKa | 8.58 (Predicted) | ChemicalBook[3] |

| Flash Point | 102 °C (215.6 °F) - closed cup | Sigma-Aldrich, TCI America[4] |

Structural Causality of Solubility:

The solubility of this compound is dictated by the interplay of its molecular features:

-

Piperazine Ring: The six-membered ring containing two nitrogen atoms provides a polar, hydrophilic backbone. The secondary amine (-NH) group is a crucial hydrogen bond donor.

-

Formyl Group: The amide-like formyl group (-C(=O)N) introduces a strong dipole and a hydrogen bond acceptor site (the carbonyl oxygen). This significantly increases the molecule's polarity compared to unsubstituted piperazine.

-

Polarity and Hydrogen Bonding: The combination of a hydrogen bond donor (-NH) and two primary hydrogen bond acceptor sites (the carbonyl oxygen and the tertiary nitrogen) allows this compound to interact favorably with a wide range of polar solvents.

This structure suggests that this compound will exhibit good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF) but poor solubility in non-polar hydrocarbon solvents.

Theoretical Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the structural analysis above, we can establish a qualitative solubility forecast. This predictive table serves as a starting point for solvent screening before undertaking quantitative experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | Strong hydrogen bonding interactions (both donating and accepting) with the solvent. Piperazine itself is freely soluble in water.[5][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions. Solvents are hydrogen bond acceptors. DMSO is noted for its ability to dissolve both polar and non-polar substances.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Moderate polarity and hydrogen bond accepting capabilities. |

| Esters | Ethyl Acetate | Moderate to Low | Lower polarity compared to ketones; can act as a hydrogen bond acceptor. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | THF has some polarity, but diethyl ether is largely non-polar. Limited capacity for strong interactions. Piperazine is insoluble in diethyl ether.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. |

| Hydrocarbons | Hexane, Heptane, Toluene | Very Low / Insoluble | Non-polar nature of these solvents prevents effective solvation of the highly polar this compound molecule. |

Standard Operating Procedure: Isothermal Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[8][9] This protocol is designed to be self-validating by ensuring equilibrium is reached and employing precise analytical quantification.

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the solute in the saturated liquid phase is measured using a calibrated analytical method.

Apparatus & Reagents:

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID detector.[5][10]

-

This compound (≥98% purity)[4]

-

Selected organic solvents (HPLC grade or equivalent)

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg.

-

Add a known volume or mass of the chosen solvent (e.g., 2 mL).

-

Prepare at least three replicate samples for each solvent.

-

Include a control vial with only the compound to monitor for any degradation.

-

-

Equilibration:

-

Securely cap the vials and place them in the isothermal shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time. Causality: A sufficient equilibration time is critical to ensure the system reaches thermodynamic equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to confirm equilibrium has been reached. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) during initial validation to see if the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrated, remove the vials from the shaker and allow them to sit undisturbed at the experimental temperature for at least 30 minutes to allow undissolved solids to settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately filter the supernatant through a chemically resistant syringe filter directly into a pre-weighed autosampler vial. Causality: Filtration is a crucial step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.[11] The first few drops should be discarded to saturate the filter membrane and avoid analyte adsorption.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered, saturated solution.

-

Dilute a known weight of the saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve. This dilution factor must be recorded precisely.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or GC-FID method. A simple isocratic reverse-phase HPLC method is often suitable for this type of molecule.

-

Prepare a multi-point calibration curve using standards of this compound of known concentrations. The R² value of the curve should be >0.99 for accuracy.

-

Determine the concentration of this compound in the diluted sample by referencing the calibration curve.

-

-

Calculation:

-

Calculate the final solubility using the following formula: Solubility (mg/mL) = (Concentration from curve (mg/mL)) × (Dilution Factor) × (Density of solvent (g/mL)) *Note: Adjust calculation based on whether dilutions were performed by weight or volume.

-

Experimental Workflow Diagram

Caption: Decision tree for application-specific solvent selection.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public sources, a strong predictive understanding can be derived from its fundamental physicochemical properties. Its polar nature, driven by the formyl-piperazine structure, dictates high solubility in polar solvents and low solubility in non-polar media. For drug development professionals requiring precise data, this guide provides a comprehensive, validated experimental protocol based on the industry-standard shake-flask method. By combining theoretical prediction with robust experimental verification, researchers can confidently select and optimize solvent systems for this compound across all stages of the development pipeline.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82191, 1-Piperazinecarboxaldehyde. Retrieved from [Link]

-

Jouyban, A. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Ottokemi. (n.d.). 1-Formylpiperidine, 99%. Retrieved from [Link]

-

Analytical CHEMISTRY. (n.d.). A Validated Stability Indicating GC-Method for the Quantitative Determination of Piperazine and its Derivatives in Pharmaceutical Drug Substances. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

-

The Good Scents Company. (n.d.). 1-piperazine carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Will we ever be able to accurately predict solubility?. Retrieved from [Link]

-

ResearchGate. (2021). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation. Retrieved from [Link]

-

Physical Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

DTU Research Database. (2023). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]

- 4. This compound | 7755-92-2 | TCI AMERICA [tcichemicals.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physchemres.org [physchemres.org]

- 10. hakon-art.com [hakon-art.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Unassuming Architect: A Technical Guide to 1-Formylpiperazine's Journey from Obscurity to a Cornerstone of Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formylpiperazine, a seemingly simple heterocyclic compound, holds a significant yet often overlooked position in the landscape of organic synthesis and medicinal chemistry. First described in the mid-20th century, its unique structural and chemical properties have established it as a critical building block in the synthesis of a multitude of pharmaceuticals, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of this compound, from its initial discovery and historical context to modern synthetic methodologies, detailed analytical characterization, and its pivotal role in the development of blockbuster drugs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and application of this versatile molecule.

Discovery and Early History: A Post-War Pursuit of Novel Scaffolds

The first documented synthesis of this compound appears in a 1955 paper by Bruce W. Horrom, Morris Freifelder, and George R. Stone, published in the Journal of the American Chemical Society.[1] This work emerged in a post-war era of burgeoning pharmaceutical research, where the exploration of novel chemical scaffolds for potential therapeutic applications was a primary focus. Piperazine and its derivatives were of particular interest due to their presence in various natural products and their potential to interact with biological systems.

The initial synthesis by Horrom and his colleagues was likely driven by a systematic investigation into the derivatization of piperazine, a readily available and inexpensive starting material. The introduction of a formyl group at one of the nitrogen atoms of the piperazine ring offered a strategic modification, creating an amide functionality that could influence the compound's physical and chemical properties, as well as its biological activity. While the 1955 paper does not explicitly state a specific therapeutic target, it laid the fundamental groundwork for future investigations into the utility of this compound as a synthetic intermediate. The primary motivation during this period was the expansion of the chemical toolbox, providing a wider array of compounds for biological screening.

Synthetic Methodologies: From Classic Approaches to Green Chemistry

The synthesis of this compound has evolved from traditional methods to more efficient and environmentally conscious protocols. The choice of synthetic route often depends on the desired scale, purity requirements, and available resources.

Classical Synthesis: The Reaction of Piperazine with Formic Acid and its Derivatives

The most common and straightforward method for preparing this compound involves the direct reaction of piperazine with a formylating agent.

2.1.1. Reaction with Formic Acid:

This method, often carried out with azeotropic removal of water, involves the direct acylation of piperazine with formic acid. The reaction proceeds through the formation of a piperazinium formate salt, which upon heating, dehydrates to form the amide.[2]

-

Advantages: Utilizes inexpensive and readily available starting materials.

-

Disadvantages: Requires elevated temperatures and efficient water removal, which can be energy-intensive. The use of solvents like benzene or toluene for azeotropic distillation is now less favored due to their toxicity.[2]

2.1.2. Reaction with Formic Acid Esters:

A milder approach involves the reaction of piperazine with an ester of formic acid, such as methyl formate or ethyl formate. This method avoids the need for harsh dehydrating conditions.

-

Advantages: Proceeds under milder conditions compared to the direct reaction with formic acid.

-

Disadvantages: The reaction can be slower, and the removal of the alcohol byproduct is necessary to drive the reaction to completion.

Modern and Green Synthetic Approaches

In recent years, there has been a push towards developing more sustainable and efficient methods for the synthesis of this compound, aligning with the principles of green chemistry.

2.2.1. Catalyst- and Solvent-Free N-Formylation:

Some modern protocols describe the N-formylation of amines, including piperazine, under solvent-free conditions, sometimes with the aid of a catalyst.[3] These methods often involve the use of formaldehyde in the presence of a dehydrating agent or a specific catalyst to achieve high yields and purity.

-

Advantages: Reduces or eliminates the use of hazardous solvents, minimizes waste, and can be more atom-economical.[3]

-

Disadvantages: May require specialized catalysts or reaction conditions that are not universally accessible.

2.2.2. Microwave-Assisted Synthesis:

Microwave irradiation has been employed to accelerate the synthesis of this compound. This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

-

Advantages: Faster reaction rates, often leading to higher throughput.

-

Disadvantages: Requires specialized microwave reactor equipment.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol details a common and reliable method for the synthesis of this compound from piperazine and ethyl formate.

Materials:

-

Piperazine (anhydrous)

-

Ethyl formate

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-